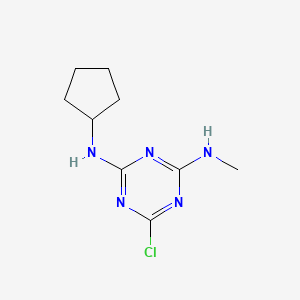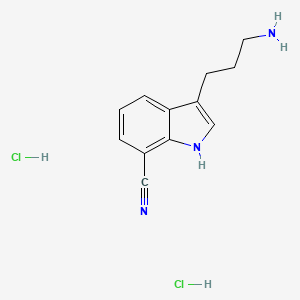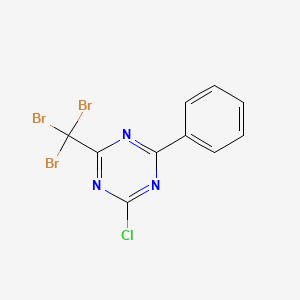
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a phenyl group, and a tribromomethyl group attached to the triazine ring.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine typically involves the reaction of 2-chloro-4-phenyl-1,3,5-triazine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-5°C to control the reaction rate and prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The tribromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Coupling Reactions: The phenyl group can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of triazine derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The chloro and tribromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes, which may explain its potential antimicrobial or anticancer properties.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine can be compared with other triazine derivatives such as:
2-Chloro-4-methyl-6-(tribromomethyl)-1,3,5-triazine: Similar structure but with a methyl group instead of a phenyl group.
2-Chloro-4-phenyl-6-(trichloromethyl)-1,3,5-triazine: Similar structure but with a trichloromethyl group instead of a tribromomethyl group.
2-Chloro-4-phenyl-6-(dimethylamino)-1,3,5-triazine: Similar structure but with a dimethylamino group instead of a tribromomethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
648432-35-3 |
|---|---|
Molekularformel |
C10H5Br3ClN3 |
Molekulargewicht |
442.33 g/mol |
IUPAC-Name |
2-chloro-4-phenyl-6-(tribromomethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H5Br3ClN3/c11-10(12,13)8-15-7(16-9(14)17-8)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
GGZCRPCXDKFKGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


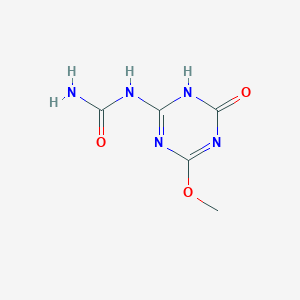
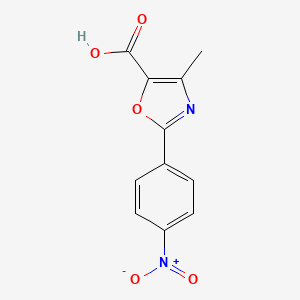
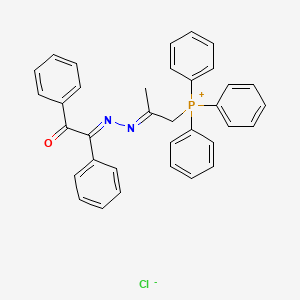
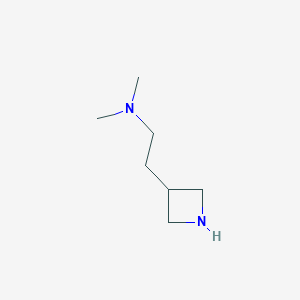
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
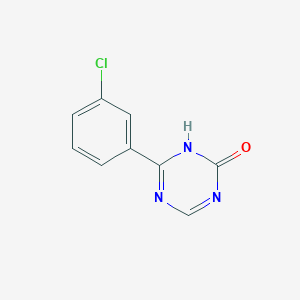
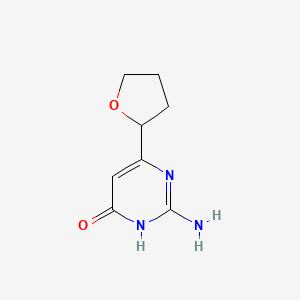
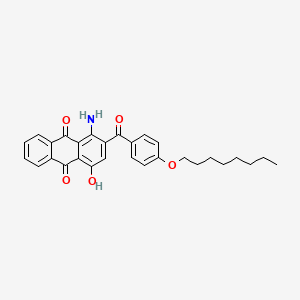
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)

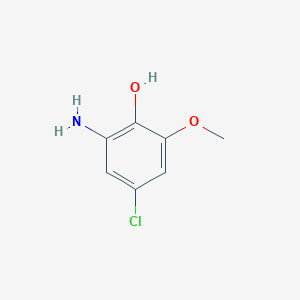
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
